molecular formula C24H40O10S2 B13386469 3,7-Bis(sulfooxy)cholan-24-oic acid

3,7-Bis(sulfooxy)cholan-24-oic acid

Cat. No.: B13386469
M. Wt: 552.7 g/mol
InChI Key: BWXSDJHAJWTEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Ursulcholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving ursulcholic acid include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound under specific conditions. For example, the electroreduction method uses specific catalysts to achieve high stereoselectivity .

Major Products Formed: The major products formed from the reactions involving ursulcholic acid depend on the type of reaction and the conditions used. For instance, the electroreduction of 7-ketone lithocholic acid results in the formation of ursulcholic acid with high stereoselectivity .

Scientific Research Applications

Comparison with Similar Compounds

Ursulcholic acid is often compared with other bile acids such as chenodeoxycholic acid and cholic acid. While chenodeoxycholic acid has similar choleretic effects, it is not as well-tolerated in humans and lacks the immunomodulating or chemoprotective effects of ursulcholic acid . Other similar compounds include lithocholic acid and deoxycholic acid, which also play roles in bile acid homeostasis .

Conclusion

Ursulcholic acid is a versatile compound with significant applications in medicine, chemistry, and industry Its unique properties and mechanisms of action make it a valuable tool in treating liver diseases and other conditions

Properties

IUPAC Name

4-(10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSDJHAJWTEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869004
Record name 3,7-Bis(sulfooxy)cholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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